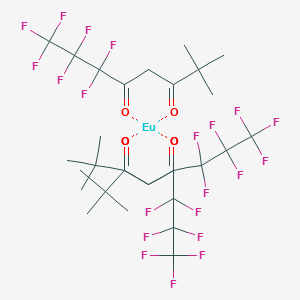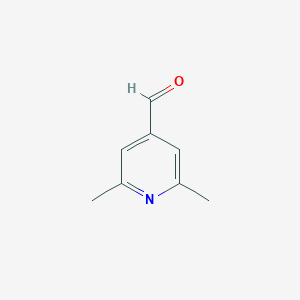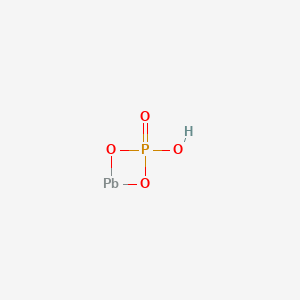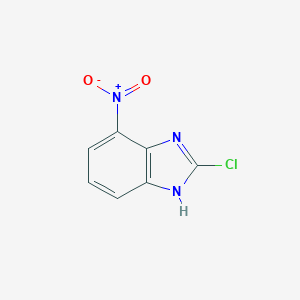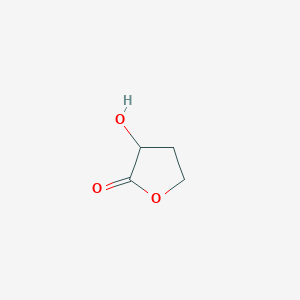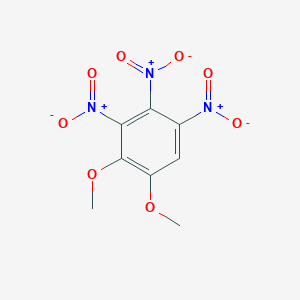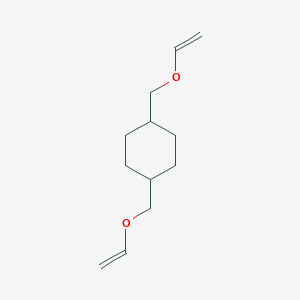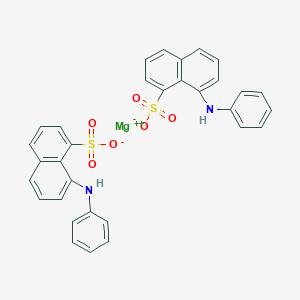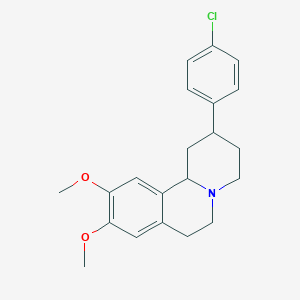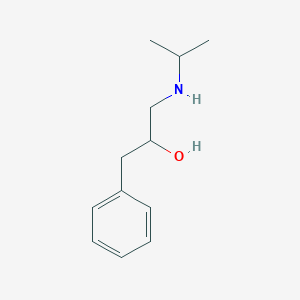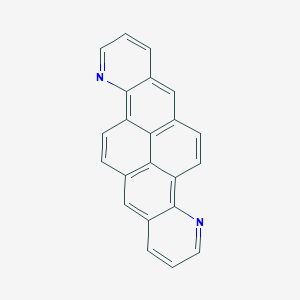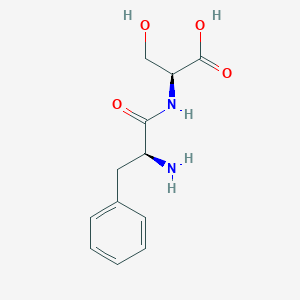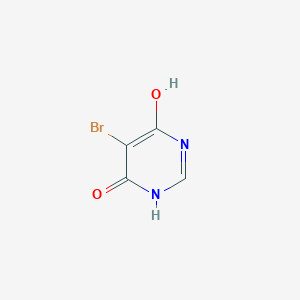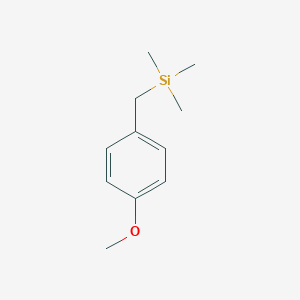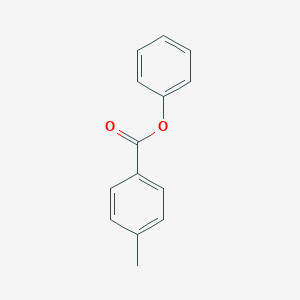
Phenyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-methylbenzoate, also known as p-methylphenyl benzoate, is a chemical compound that belongs to the family of benzoates. It is widely used in the chemical industry for its unique properties, including its ability to act as a UV absorber and as a flavoring agent. In
Mécanisme D'action
The mechanism of action of Phenyl 4-methylbenzoate is not fully understood. However, it is believed to act as a UV absorber by absorbing UV radiation and converting it into heat. It has also been suggested that it may act as a flavoring agent by binding to taste receptors in the mouth.
Effets Biochimiques Et Physiologiques
Phenyl 4-methylbenzoate has been shown to have no significant biochemical or physiological effects in humans. However, it has been suggested that it may have potential applications in drug delivery due to its ability to cross the blood-brain barrier.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl 4-methylbenzoate has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high yield. However, it has some limitations, including its potential toxicity and lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of Phenyl 4-methylbenzoate. One potential area of research is its use as a drug delivery system. Additionally, its potential applications in the food industry as a flavoring agent could be further explored. Finally, its mechanism of action could be further studied to better understand its potential applications in various fields of science.
Conclusion:
In conclusion, Phenyl 4-methylbenzoate is a chemical compound that has been extensively studied for its potential applications in various fields of science. It has been shown to have no significant biochemical or physiological effects in humans, but its unique properties make it a promising candidate for future research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Applications De Recherche Scientifique
Phenyl 4-methylbenzoate has been extensively studied for its potential applications in various fields of science. It has been used as a UV absorber in sunscreen and as a flavoring agent in the food industry. Additionally, it has been studied for its potential use as a drug delivery system due to its unique properties.
Propriétés
Numéro CAS |
1900-85-2 |
|---|---|
Nom du produit |
Phenyl 4-methylbenzoate |
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
phenyl 4-methylbenzoate |
InChI |
InChI=1S/C14H12O2/c1-11-7-9-12(10-8-11)14(15)16-13-5-3-2-4-6-13/h2-10H,1H3 |
Clé InChI |
WOHDXQQIBRMRFA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
Autres numéros CAS |
1900-85-2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

